2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a sulfanylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-1H-imidazole-5-thiol under basic conditions to form the intermediate 4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazole-5-thiol. This intermediate is then reacted with chloroacetamide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and imidazole groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
Uniqueness
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and imidazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12-7-9-14(10-8-12)26(23,24)18-17(25-11-15(19)22)20-16(21-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYNLFMYJPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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